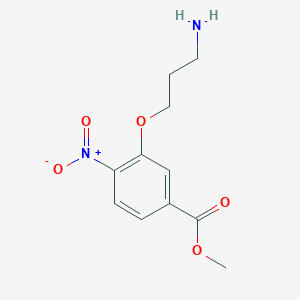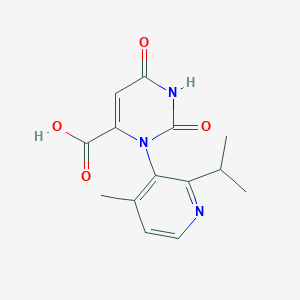
3-(2-Isopropyl-4-methyl-3-pyridyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32220362 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220362 involves a series of chemical reactions that require precise conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of MFCD32220362 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in large quantities without compromising quality. The industrial production methods also incorporate advanced purification techniques to remove any impurities and achieve a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32220362 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize MFCD32220362.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution Reactions: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols or amines.
Applications De Recherche Scientifique
MFCD32220362 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: MFCD32220362 is investigated for its pharmacological properties and potential use in drug development.
Industry: It is utilized in the production of various industrial products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of MFCD32220362 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Propriétés
Formule moléculaire |
C14H15N3O4 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
3-(4-methyl-2-propan-2-ylpyridin-3-yl)-2,6-dioxopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4/c1-7(2)11-12(8(3)4-5-15-11)17-9(13(19)20)6-10(18)16-14(17)21/h4-7H,1-3H3,(H,19,20)(H,16,18,21) |
Clé InChI |
TVMXADLOXSCSJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C(C)C)N2C(=CC(=O)NC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)
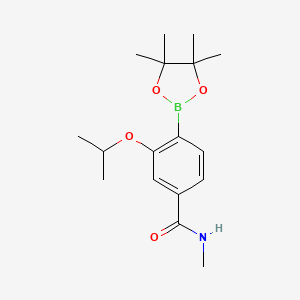

![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)

![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)

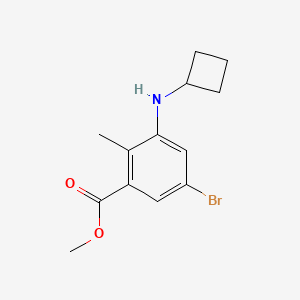


![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
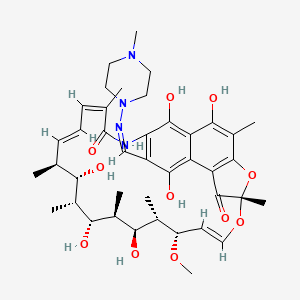
![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
